molecular formula C22H25N3O2S B11244301 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide

2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide

Cat. No.: B11244301
M. Wt: 395.5 g/mol
InChI Key: QMUZOFAKTHOVFF-UHFFFAOYSA-N
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Description

2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide is a complex organic compound that features a unique structure combining a dibenzo[b,e][1,4]diazepine core with a thiophene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the dibenzo[b,e][1,4]diazepine core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling and amidation reactions .

Chemical Reactions Analysis

Types of Reactions

2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.

    Imidazoles: Heterocyclic compounds with a wide range of pharmacological properties.

    Indoles: Compounds with an indole nucleus, known for their antiviral, anticancer, and anti-inflammatory activities.

Uniqueness

What sets 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the dibenzo[b,e][1,4]diazepine core, thiophene ring, and acetamide group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-(9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-methylacetamide

InChI

InChI=1S/C22H25N3O2S/c1-22(2)11-15-20(17(26)12-22)21(18-9-6-10-28-18)25(13-19(27)23-3)16-8-5-4-7-14(16)24-15/h4-10,21,24H,11-13H2,1-3H3,(H,23,27)

InChI Key

QMUZOFAKTHOVFF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC)C4=CC=CS4)C(=O)C1)C

Origin of Product

United States

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